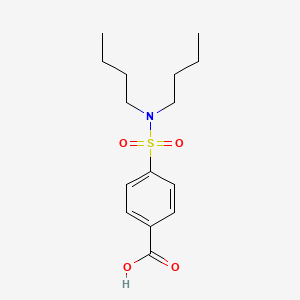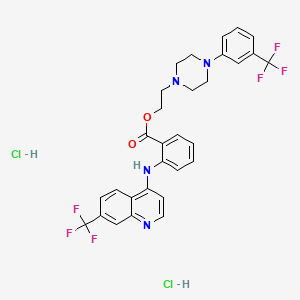
Aucubigenin
Descripción general
Descripción
Aucubigenin is an aglycone derived from the iridoid glycoside aucubin. It is a naturally occurring compound found in various plant families, including Plantaginaceae, Scrophulariaceae, and Eucommiaceae. This compound is known for its diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aucubigenin is typically obtained through the enzymatic hydrolysis of aucubin. The process involves the use of specific enzymes that cleave the glycosidic bond in aucubin, releasing this compound. This method is preferred due to its specificity and efficiency.
Industrial Production Methods: Industrial production of this compound involves the extraction of aucubin from plant sources, followed by its enzymatic hydrolysis. The extraction process often employs solvents like ethanol or methanol to isolate aucubin from plant tissues. The isolated aucubin is then subjected to enzymatic hydrolysis under controlled conditions to yield this compound .
Análisis De Reacciones Químicas
Types of Reactions: Aucubigenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride is commonly used to reduce this compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which react with this compound under mild conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological properties .
Aplicaciones Científicas De Investigación
Aucubigenin has a wide range of scientific research applications:
Chemistry: this compound serves as a precursor for the synthesis of bioactive cyclopentanoid compounds.
Biology: It is used in studies exploring its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: this compound exhibits anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for developing new therapeutic agents.
Mecanismo De Acción
Aucubigenin exerts its effects through various molecular targets and pathways. It has been shown to inhibit the production of reactive oxygen species (ROS) and modulate inflammatory pathways. The compound interacts with enzymes and receptors involved in oxidative stress and inflammation, thereby exerting its protective effects .
Comparación Con Compuestos Similares
Aucubin: The glycoside precursor of aucubigenin, known for its own biological activities.
Catalpol: Another iridoid glycoside with similar anti-inflammatory and antioxidant properties.
Loganin: An iridoid glycoside with neuroprotective and hepatoprotective effects.
Uniqueness of this compound: this compound is unique due to its aglycone structure, which allows it to undergo a wider range of chemical modifications compared to its glycoside counterparts. This structural flexibility enhances its potential for therapeutic applications and makes it a valuable compound for scientific research .
Propiedades
IUPAC Name |
(1R,4aR,5S,7aS)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-4-5-3-7(11)6-1-2-13-9(12)8(5)6/h1-3,6-12H,4H2/t6-,7+,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACWCXKATFIVFS-JQCXWYLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C=C2CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214496 | |
| Record name | Aucubigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64274-28-8 | |
| Record name | Aucubigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064274288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aucubigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















